molecular formula C22H32NO11P B1247343 Fosbretabulin tromethamine CAS No. 404886-32-4

Fosbretabulin tromethamine

Cat. No.: B1247343
CAS No.: 404886-32-4
M. Wt: 517.5 g/mol
InChI Key: FIDMEHCRMLKKPZ-YSMBQZINSA-N
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Preparation Methods

Fosbretabulin tromethamine is synthesized through a series of chemical reactions starting from combretastatin A-4. The synthetic route involves the phosphorylation of combretastatin A-4 to produce fosbretabulin . The reaction conditions typically involve the use of phosphoric acid and appropriate solvents under controlled temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Fosbretabulin tromethamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include phosphoric acid for phosphorylation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically derivatives of combretastatin A-4 with modified functional groups.

Scientific Research Applications

Fosbretabulin tromethamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Comparison with Similar Compounds

Fosbretabulin tromethamine is unique among vascular-targeting agents due to its specific mechanism of action and its derivation from combretastatin. Similar compounds include:

This compound stands out due to its water-soluble phosphate formulation, which enhances its bioavailability and allows for easier administration .

Properties

CAS No.

404886-32-4

Molecular Formula

C22H32NO11P

Molecular Weight

517.5 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-;

InChI Key

FIDMEHCRMLKKPZ-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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